![molecular formula C8H5BrN2O B169120 8-bromo-1,6-naphthyridin-5(6H)-one CAS No. 155057-97-9](/img/structure/B169120.png)
8-bromo-1,6-naphthyridin-5(6H)-one
Overview
Description
8-Bromo-1,6-naphthyridin-5(6H)-one, also known as 8-bromonaphthyridone, is a heterocyclic compound that is used in a variety of scientific research applications. It is an organic compound with a molecular formula of C8H5BrO and a molecular weight of 197.05 g/mol. 8-Bromonaphthyridone is a colorless solid that is insoluble in water and soluble in organic solvents. It is used as a building block for the synthesis of other compounds, and has been studied for its potential applications in the fields of medicine, biology, and chemistry.
Scientific Research Applications
Phosphodiesterase Inhibition
8-bromo-1,6-naphthyridin-5(6H)-one derivatives demonstrate potential as phosphodiesterase (PDE) inhibitors. A study by Singh et al. (1995) found that transforming 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones significantly increased cAMP PDE III inhibitory potency, indicating the capacity of 8-bromo-1,6-naphthyridin-5(6H)-one to contribute to potent PDE inhibitors (Singh et al., 1995).
Synthesis and Modification
The compound's versatility in synthesis and modification has been explored in various studies. Woźniak and Plas (1978) described a new synthesis of 5-bromo-1,7-naphthyridine using 8-amino-1,7-naphthyridine as a starting material, highlighting the adaptability of 8-bromo-1,6-naphthyridin-5(6H)-one in creating various derivatives (Woźniak & Plas, 1978). Similarly, Kumar and Khan (2017) reported on the Suzuki-Miyaura reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate, demonstrating the compound's chemo-selectivity in synthesis (Kumar & Khan, 2017).
Spectroscopic Studies
Spectroscopic and theoretical studies have been conducted on derivatives of 8-bromo-1,6-naphthyridin-5(6H)-one, such as the work by Santo et al. (2003) exploring the solvatochromism in naphthyridine derivatives (Santo et al., 2003).
Kinase Inhibition
The compound has been investigated as a scaffold for kinase inhibitors. A study by Wang et al. (2013) revealed that incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework resulted in a new class of c-Met kinase inhibitor, indicating its potential in cancer therapeutics (Wang et al., 2013).
Antimicrobial Properties
Additionally, the antimicrobial properties of 8-bromo-1,6-naphthyridin-5(6H)-one derivatives have been explored. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides, derived from 8-bromo-1,6-naphthyridin-5(6H)-one, against TetK and MrsA efflux pumps in Staphylococcus aureus, indicating its potential in addressing antibiotic resistance (Oliveira-Tintino et al., 2020).
properties
IUPAC Name |
8-bromo-6H-1,6-naphthyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKOZHBOLUXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CNC2=O)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618958 | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155057-97-9 | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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